BenchChemオンラインストアへようこそ!

Somatostatin, tyr(11)-

Somatostatin Receptor Binding Kinetics Radioligand Assay Development Pituitary Cell Biology

Choose [Tyr11]-Somatostatin for unmatched kinetic stability in SSTR binding studies. With a Kd of 70 pM and 10-fold slower dissociation than [125I-Tyr1]SRIF, it ensures reproducible equilibrium data. Its pan-SSTR (1-5) binding profile provides unbiased receptor quantification—critical for novel tissue characterization and SAR-driven analog development. Retains 65% biological activity for functional assays. Do not substitute with subtype-selective ligands like octreotide.

Molecular Formula C76H104N18O20S2
Molecular Weight 1653.9 g/mol
CAS No. 59481-27-5
Cat. No. B1591060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin, tyr(11)-
CAS59481-27-5
Synonyms11-Tyr-somatostatin
11-tyrosine-somatostatin
somatostatin, Tyr(11)-
somatostatin, tyrosine(11)-
Molecular FormulaC76H104N18O20S2
Molecular Weight1653.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
InChIInChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1
InChIKeyBANSKZGUYZBDPC-GWVZWCPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin, Tyr(11)- (CAS 59481-27-5): A Foundational Radioligand for Somatostatin Receptor Pharmacology


Somatostatin, Tyr(11)-, also known as [Tyr11]-Somatostatin-14, is a synthetic, tyrosylated analogue of the endogenous cyclic tetradecapeptide somatostatin (somatotropin release-inhibiting factor, SRIF) [1]. It features a single tyrosine substitution at position 11 of the native somatostatin-14 sequence (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys) . This specific modification enables efficient radioiodination, converting the peptide into a high-affinity radioligand for mapping and quantifying somatostatin receptor (SSTR) subtypes in complex biological systems [2]. As a foundational research tool, it serves as a critical comparator for evaluating the binding profile and selectivity of novel somatostatin analogs and receptor ligands.

Why Somatostatin, Tyr(11)- Cannot Be Substituted with Other Radiolabeled Somatostatin Analogues


Generic substitution among radiolabeled somatostatin analogues is not scientifically valid due to profound differences in receptor binding kinetics, subtype selectivity, and in vivo stability that directly impact experimental outcomes. Unlike [125I-Tyr1]SRIF, which exhibits rapid dissociation and lower affinity, [125I-Tyr11]SRIF demonstrates superior kinetic stability, making it the preferred radioligand for receptor binding studies [1]. Furthermore, while compounds like octreotide preferentially bind only a subset of somatostatin receptors (primarily SSTR2 and SSTR5), [125I-Tyr11]SRIF-14 provides a more comprehensive binding profile across all SSTR subtypes, making it an essential tool for unbiased receptor characterization and for understanding the heterogeneity of somatostatin receptor expression [2]. These quantitative and qualitative differences preclude interchangeable use and mandate specific compound selection based on the experimental question.

Quantitative Evidence: Differentiating Somatostatin, Tyr(11)- from Key Comparators


[125I-Tyr11]SRIF vs. [125I-Tyr1]SRIF: 5-Fold Higher Receptor Affinity and 10-Fold Slower Dissociation in GH4C1 Cells

In a direct head-to-head comparison using GH4C1 rat pituitary tumor cells, the iodinated form of [Tyr11]-Somatostatin ([125I-Tyr11]SRIF) exhibited a 5-fold higher affinity for the somatostatin receptor compared to the analogue iodinated at the N-terminus ([125I-Tyr1]SRIF) [1]. This superior affinity was driven by a 10-fold slower dissociation rate (koff), while the association rates (kon) were similar [1].

Somatostatin Receptor Binding Kinetics Radioligand Assay Development Pituitary Cell Biology

[Tyr11]-Somatostatin Retains 65% of Native Somatostatin's In Vitro Potency, Enabling Biological Relevance Studies

In an in vitro assay measuring the inhibition of spontaneous growth hormone (GH) secretion from cultured rat anterior pituitary cells, [Tyr11]-Somatostatin demonstrated a relative potency of 65% compared to native somatostatin (which was set at 100%) [1]. This positions it as a functional analogue with substantial biological activity, contrasting with other tyrosylated variants (e.g., [D-Tyr8]-somatostatin, which showed only 10% relative potency) [1].

Structure-Activity Relationship (SAR) Somatostatin Analog Potency Endocrine Pharmacology

[125I-Tyr11]SRIF-14 Exhibits a Non-Selective SSTR Binding Profile, Unlike the SSTR2-Preferring Clinical Analog Octreotide

A comparative ligand-binding study in normal human spleen and thymus demonstrated that the number of [125I-Tyr11]-SRIF-14 binding sites was statistically comparable between the two tissues, reflecting its ability to label a broad panel of somatostatin receptor subtypes [1]. In stark contrast, the number of binding sites for the clinical analogue [125I-Tyr3]-octreotide, a known SSTR2-preferring ligand, was significantly higher in the spleen (p<0.001), underscoring its selective binding profile [1]. This demonstrates that [125I-Tyr11]-SRIF-14 is a pan-SSTR ligand, whereas octreotide is a subtype-selective agent.

Somatostatin Receptor Subtype Selectivity Receptor Binding Profile Neuroendocrine Tumor Imaging

Optimal Application Scenarios for Somatostatin, Tyr(11)- Based on Empirical Evidence


High-Sensitivity Radioligand Binding Assays for Somatostatin Receptor Quantification

Due to its 5-fold higher receptor affinity (Kd = 70 pM) and 10-fold slower dissociation rate compared to [125I-Tyr1]SRIF, [125I-Tyr11]SRIF is the optimal radioligand for conducting high-sensitivity saturation binding and competition assays to accurately quantify somatostatin receptor density and affinity in cell membranes and tissue homogenates [1]. Its superior kinetic profile ensures stable equilibrium binding, which is crucial for reproducible and reliable results, particularly when detecting low-abundance receptor populations [1].

Unbiased Pan-Somatostatin Receptor Profiling in Tissues and Tumors

For applications requiring a comprehensive and unbiased assessment of total somatostatin receptor expression across all subtypes (SSTR1-5), [125I-Tyr11]-SRIF-14 is the preferred ligand. As demonstrated in human tissue studies, it binds broadly to all SSTR subtypes, unlike subtype-selective clinical analogues such as octreotide which preferentially label only SSTR2 and SSTR5 [2]. This makes it an indispensable tool for characterizing the full somatostatin receptor landscape in novel biological samples, tumors, or engineered cell lines [2].

Reference Standard for Evaluating Novel Somatostatin Analogue Selectivity

[Tyr11]-Somatostatin serves as a critical reference standard in competitive binding assays designed to determine the receptor subtype selectivity profile of novel somatostatin analogues. Its well-characterized, broad-spectrum binding profile provides a robust baseline for calculating the selectivity of new compounds for specific SSTR subtypes, as exemplified by studies evaluating the binding of RC-160 to SSTR2 and SSTR5 [3]. This use as a non-selective tracer is fundamental to structure-activity relationship (SAR) studies in somatostatin analog development [3].

Functional Studies Requiring a Potent Yet Bioavailable Somatostatin Analog

For in vitro functional studies where a biologically active somatostatin analogue is required, [Tyr11]-Somatostatin presents a viable option. Its relative potency of 65% in inhibiting growth hormone secretion ensures it retains significant functional activity, making it suitable for investigating somatostatin-mediated signaling pathways, such as inhibition of cAMP accumulation or hormone release, in cellular models [4]. This contrasts with other highly modified analogs that may have lost all biological activity, offering a useful intermediate phenotype for pharmacological studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatostatin, tyr(11)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.